molecular formula C15H11Cl2FO B3021847 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-72-4

2',5'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B3021847
CAS No.: 898768-72-4
M. Wt: 297.1 g/mol
InChI Key: NERURKHAQDRVSH-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11Cl2FO and a molecular weight of 297.15 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and a phenyl group attached to a propiophenone backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 4-fluorobenzaldehyde with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms with a propiophenone backbone makes it a versatile compound for various research applications .

Biological Activity

2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (CAS Number: 898768-72-4) is an organic compound with a molecular formula of C₁₅H₁₁Cl₂FO and a molecular weight of 297.16 g/mol. This compound features a propiophenone structure, characterized by a phenyl group substituted with chlorine and fluorine atoms, which enhances its chemical reactivity and potential biological activity. This article explores the biological activities associated with this compound, including its interactions with biomolecules, potential therapeutic applications, and comparative analysis with structurally similar compounds.

The presence of halogens in this compound contributes to its electrophilic aromatic substitution capabilities. These properties are crucial for its reactivity in various biological systems and its application in medicinal chemistry. The compound's structure suggests potential avenues for further research into its biological mechanisms and therapeutic applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the fields of medicinal chemistry. Key areas of biological activity include:

  • Anticancer Activity : Initial studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma cells. For instance, derivatives of similar structures have shown significant cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells .
  • Enzyme Inhibition : The compound's structural characteristics suggest potential inhibitory effects on various enzymes relevant to cancer progression and other diseases. For example, research on analogues has indicated that certain substitutions can enhance binding affinity to estrogen receptors and inhibit aromatase activity, which is crucial in breast cancer treatment .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds. The following table summarizes key features of selected analogues:

Compound NameMolecular FormulaKey Features
2',3'-Dichloro-3-(4-fluorophenyl)propiophenoneC₁₅H₁₁Cl₂FODifferent chlorination pattern
3',4'-Dichloro-3-(4-fluorophenyl)propiophenoneC₁₅H₁₁Cl₂FOVariation in chlorine positioning
2',4'-Dichloro-3-(3-fluorophenyl)propiophenoneC₁₅H₁₁Cl₂FOSubstitution at different positions

The unique halogen substitution pattern in this compound influences its reactivity and biological activity compared to these analogues.

Case Studies

Case Study 1 : A study investigating the anticancer properties of structurally similar compounds found that modifications in the fluorine and chlorine substitution patterns significantly affected cytotoxicity against U-87 glioblastoma cells. The findings indicated that specific substitutions could enhance therapeutic efficacy while minimizing toxicity .

Case Study 2 : Research focused on the enzyme inhibitory activities of various derivatives demonstrated that those closely related to this compound exhibited varying degrees of inhibition against aromatase, highlighting the importance of structural optimization in developing effective anticancer agents .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-4-7-14(17)13(9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERURKHAQDRVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644598
Record name 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-72-4
Record name 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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